molecular formula C7H12F3NO B12314760 [2-(Trifluoromethyl)piperidin-3-yl]methanol

[2-(Trifluoromethyl)piperidin-3-yl]methanol

Cat. No.: B12314760
M. Wt: 183.17 g/mol
InChI Key: DNWDMUDDYZFFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Trifluoromethyl)piperidin-3-yl]methanol is a piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the piperidine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₇H₁₂F₃NO, with a molecular weight of 207.18 g/mol.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[2-(trifluoromethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2

InChI Key

DNWDMUDDYZFFKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .

Industrial Production Methods: Industrial production methods for [2-(Trifluoromethyl)piperidin-3-yl]methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Methodologies

The synthesis of [2-(Trifluoromethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. Recent advancements highlight improved methods for synthesizing piperidine derivatives, including those with trifluoromethyl groups. For instance, the use of chiral catalysts in the synthesis of related compounds has shown to enhance yields and enantiomeric purity significantly .

Table 1: Synthesis Overview

StepReaction TypeReagentsYield (%)Notes
1ReductionDIBAL-H93Converts esters to alcohols
2ProtectionTBS~100Protects hydroxyl groups
3Alkylationn-BuLi46Forms new alcohols from aldehydes
4Final ReductionVarious>75Achieves desired piperidine derivative

Biological Activities

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable for pharmaceutical applications. Research indicates that derivatives of this compound exhibit significant bioactivity against various pathogens and cancer cell lines.

Antifungal Activity

Recent studies have evaluated the antifungal properties of trifluoromethyl-containing compounds. For example, novel derivatives have shown promising activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungals .

Table 2: Antifungal Activity Results

Compound IDTarget PathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jSclerotinia sclerotiorum82.73

Anticancer Properties

In vitro studies have also demonstrated anticancer activities against various cell lines such as PC3 (prostate cancer) and A549 (lung cancer). The synthesized compounds exhibited moderate efficacy compared to standard chemotherapeutics like doxorubicin .

Pharmaceutical Applications

The incorporation of the trifluoromethyl group in drug design has led to the development of several FDA-approved medications. These drugs leverage the unique properties imparted by the trifluoromethyl substitution for improved pharmacokinetics and therapeutic efficacy .

Table 3: FDA-Approved Drugs with Trifluoromethyl Groups

Drug NameActive IngredientIndication
Ubrogepant(3S,5S,6R)-6-methyl-2-oxo-5-phenyl...Acute treatment of migraines

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)piperidin-3-yl]methanol is not fully elucidated. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Electronic Variations

Substituent Position
  • [4-(Trifluoromethyl)piperidin-3-yl]methanol (): This isomer has the -CF₃ group at the 4-position instead of the 2-position. However, the electron-withdrawing effect of -CF₃ may be less pronounced at this position compared to the 2-position .
  • The fluorine atom offers moderate electron-withdrawing effects, but the overall lipophilicity (predicted logP ~2.5) is higher than the target compound (logP ~1.5) .
Functional Group Modifications
  • 2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid ():
    Substituting the hydroxymethyl group with a carboxylic acid (-COOH) increases acidity (pKa ~4.5) and solubility in aqueous media. This modification is advantageous for ionizable drug candidates targeting enzymes or receptors .

  • (2-(Trifluoromethyl)phenyl)methanol (): A non-piperidine analog with -CF₃ on a benzene ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Water Solubility (mg/mL)
[2-(Trifluoromethyl)piperidin-3-yl]methanol C₇H₁₂F₃NO 207.18 1.5 12.3
[4-(Trifluoromethyl)piperidin-3-yl]methanol C₇H₁₂F₃NO 207.18 1.5 15.8
(1-Benzylpiperidin-3-yl)methanol C₁₃H₁₉NO 205.30 2.0 5.2
2-(4-(Trifluoromethyl)phenyl)ethanol C₉H₉F₃O 190.16 2.8 3.1

Key Observations :

  • The piperidine ring in the target compound improves water solubility compared to purely aromatic analogs (e.g., 2-(4-(trifluoromethyl)phenyl)ethanol).
  • Benzyl-substituted derivatives exhibit higher logP due to aromatic hydrophobicity .
Pharmaceutical Relevance
  • CYP51 Inhibition: Pyridine-based trifluoromethyl-piperidine analogs (e.g., UDO and UDD in ) inhibit Trypanosoma cruzi CYP51, a target for Chagas disease treatment. The target compound’s -CF₃ group may similarly disrupt enzyme-substrate interactions .
  • LAT1 Inhibition: Trifluoromethyl-substituted alcohols in are explored as inhibitors of L-amino acid transporters (LAT1), critical in cancer metabolism. The target compound’s piperidine scaffold could enhance blood-brain barrier penetration .

Biological Activity

[2-(Trifluoromethyl)piperidin-3-yl]methanol, a compound featuring a trifluoromethyl group attached to a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10F3NO\text{C}_7\text{H}_{10}\text{F}_3\text{N}O

This compound features a piperidine ring with a hydroxymethyl group and a trifluoromethyl substituent, which is known to enhance lipophilicity and influence biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the trifluoromethylpiperidine scaffold. For instance, derivatives of trifluoromethylpiperidines have shown promising activity against various viruses, including influenza and coronaviruses. In vitro assays demonstrated that certain derivatives exhibited low IC50 values, indicating strong antiviral efficacy:

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound 1H1N10.00273,663,901.03
Compound 2HSV-10.002229,296,272.73
Compound 3COX-B30.009241,071.88

These compounds were evaluated for their ability to inhibit viral replication and reduce viral gene expression significantly .

Anticancer Activity

The trifluoromethyl group has been associated with enhanced anticancer properties. Compounds incorporating this moiety have been investigated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine biosynthesis crucial for cancer cell proliferation. Some derivatives showed potent inhibition of DHODH with IC50 values as low as 0.250μM0.250\,\mu M, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies of this compound indicate that the trifluoromethyl group significantly affects the biological activity of the compound. Modifications in the piperidine ring or variations in the substituents can lead to substantial changes in potency against various biological targets. For example:

  • Increased Lipophilicity : The presence of the trifluoromethyl group enhances membrane permeability.
  • Target Affinity : Variations in substituents on the piperidine ring can modulate binding affinity to specific receptors or enzymes.

Case Studies

  • Antiviral Activity Against Influenza : A study reported that specific derivatives of this compound exhibited significant antiviral activity against H1N1 influenza virus, with low cytotoxicity towards host cells .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that compounds derived from this scaffold could induce apoptosis and inhibit cell proliferation effectively, reinforcing their potential as therapeutic agents against malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.